Potassium D-lyxonate
Overview
Description
Synthesis Analysis
The synthesis of D-lyxono-γ-lactone , a closely related compound, has been prepared from galactose in two steps. Initially, potassium lyxonate was obtained with a 64% yield, followed by the isolation of D-lyxono-γ-lactone with a 75% yield. These steps were characterized using IR, 1H, 13C, mass, and microanalysis studies (Yahyazadeh, 2007).
Molecular Structure Analysis
While specific molecular structure analysis for potassium D-lyxonate was not directly found, related compounds have been studied for their structural characteristics. For instance, the crystal structure of potassium 3,5-dinitrophloroglucinolsulfonate monohydrate ([K(DNPGS) (H2O)]n) was determined by elemental analysis, IR, and x-ray single-crystal diffraction analysis, highlighting the structural complexity and the coordination nature of potassium ions in such compounds (Chen Hong-yan et al., 2006).
Chemical Reactions and Properties
The interaction of D-galactonic acid with chromium compounds to yield complexes showcases the reactive capabilities of compounds structurally related to potassium D-lyxonate. These complexes demonstrate the bidentate ligand characteristics with carboxylate and alkoxo functions acting as donor sites (Signorella et al., 1999).
Physical Properties Analysis
Studies on potassium compounds have investigated their structural and bonding characteristics, providing insights into their physical properties. For example, the synthesis and structural characterization of the solvent-free potassium derivative of a terphenyl-substituted primary phosphane revealed a centrosymmetric distorted transoid four-step ladder-type arrangement, indicating the influence of potassium on the structural arrangement (Rabe et al., 1998).
Chemical Properties Analysis
The effects of potassium incorporation in metal oxides have been studied, revealing its role in structure promotion and electronic modulation. For instance, K species introduced into α-MnO2 via different methods significantly influenced the low-temperature reactivity and efficiency for toluene oxidation, demonstrating the chemical property modulation through potassium incorporation (Zhang et al., 2021).
Scientific Research Applications
Potassium, including its derivatives like Potassium D-lyxonate, is crucial in agriculture for altering seed composition in crops such as soybean, impacting protein, oil, fatty acids, and minerals content (Pande, Goli, & Bellaloui, 2014).
In cotton agriculture, combining polymer-coated potassium chloride with potassium sulfate significantly enhances yields and fiber qualities, indicating the potential benefits of potassium-based compounds (Yang et al., 2017).
Potassium plays a vital role in plant physiological processes and is essential for good crop quality, which may extend to its derivatives like Potassium D-lyxonate (Römheld & Kirkby, 2010).
Potassium solubilizing microbes (KSMs) have been commercialized as biofertilizers, suggesting that compounds like Potassium D-lyxonate could be utilized in sustainable food production systems (Sattar et al., 2019).
The redox reaction involving D-galactonic acid and potassium chromate, which produces compounds like ((lyxonateH1)(galactonateH1)Cr(OH2))KH2On, suggests potential chemical applications of Potassium D-lyxonate (Signorella et al., 1999).
Potassium D-lyxonate has shown to increase ascorbic acid uptake in lymphoma cells, indicating its potential in biochemical research and medicine (Fay, Bush, & Verlangieri, 1994).
Potassium is critical for plant survival under various biotic and abiotic stresses, which could be applicable to Potassium D-lyxonate's use in stress response research (Wang, Zheng, Shen, & Guo, 2013).
In biochemistry, lyxonate dehydrase (LyxD) plays a role in the catabolism of L-lyxonate in bacteria like Pseudomonas aeruginosa, highlighting the biochemical importance of lyxonate derivatives (Ghasempur et al., 2014).
properties
IUPAC Name |
potassium;(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKJRYJAZFMNP-VGFCZBDGSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635419 | |
Record name | Potassium D-lyxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium D-lyxonate | |
CAS RN |
78138-87-1 | |
Record name | Potassium D-lyxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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